molecular formula C23H22N4O B2689326 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-10-4

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2689326
CAS No.: 863020-10-4
M. Wt: 370.456
InChI Key: RVWKYMXDPNQWMY-UHFFFAOYSA-N
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Description

“4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystallographic properties, demonstrating the utility in understanding molecular conformations and interactions. For example, the analysis of imidazo[1,2-a]pyridine derivatives reveals their structural inclinations and aids in the exploration of molecular packing and intermolecular interactions within crystals (Dhanalakshmi et al., 2018).

Antiviral and Anticancer Research

Imidazo[1,2-a]pyridine derivatives have been designed and tested for their potential as antiviral agents, specifically against human rhinovirus (Hamdouchi et al., 1999). Additionally, compounds structurally related to 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide have shown promise in inducing apoptosis in breast cancer cells via upregulation of PTEN, highlighting their potential in cancer therapeutics (Siddharth et al., 2013).

Chemical Sensing and Material Science

Research into imidazole-based chemosensors for detecting cyanide and mercury ions demonstrates the compound's utility in environmental monitoring and safety applications. These sensors operate through reversible luminescent signaling, providing a practical approach for detecting hazardous substances (Emandi et al., 2018).

Drug Discovery and Development

The synthesis and evaluation of new derivatives for their biological activities, including antimicrobial, antitubercular, and antitumor properties, underscore the compound's significance in drug discovery. For instance, catalyst-free methods have been developed to synthesize benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, offering greener alternatives for pharmaceutical development (Panchani & Joshi, 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it is likely that “4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” and its derivatives will continue to be explored for their potential applications in various fields.

Properties

IUPAC Name

4-tert-butyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-10-8-16(9-11-18)21(28)25-19-7-4-6-17(14-19)20-15-27-13-5-12-24-22(27)26-20/h4-15H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKYMXDPNQWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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